molecular formula C16H18N2O2 B1385001 N-(3-Aminophenyl)-2-isopropoxybenzamide CAS No. 1020722-86-4

N-(3-Aminophenyl)-2-isopropoxybenzamide

Cat. No.: B1385001
CAS No.: 1020722-86-4
M. Wt: 270.33 g/mol
InChI Key: QAPHLJCRNXCOQS-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-isopropoxybenzamide (CAS 1020722-86-4) is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . It is supplied as a high-purity material intended for laboratory research and use as a chemical intermediate. While specific biological data and mechanistic studies for this compound are not readily available in the public domain, its structure, featuring both aminophenyl and isopropoxybenzamide groups, is representative of a class of molecules often investigated in medicinal and synthetic chemistry. Similar benzamide derivatives are frequently explored in pharmaceutical research for their potential as kinase inhibitors or other biologically active agents . Researchers value this compound for scaffold diversification in drug discovery pipelines and proteomics studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Proper handling procedures should be followed, and it is recommended to store the material in a cool, dry place, sealed under inert conditions to maintain its stability and integrity.

Properties

IUPAC Name

N-(3-aminophenyl)-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPHLJCRNXCOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-Aminophenyl)-2-isopropoxybenzamide: A Versatile Benzamide Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(3-Aminophenyl)-2-isopropoxybenzamide , a specialized chemical intermediate and scaffold used in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on its structural properties, synthesis, and utility in Structure-Activity Relationship (SAR) studies.

Executive Summary

N-(3-Aminophenyl)-2-isopropoxybenzamide (CAS: 1020722-86-4) is a functionalized benzamide derivative characterized by a 2-isopropoxy group on the benzoyl ring and a 3-aminophenyl moiety on the amide nitrogen.[1][2] In drug discovery, this molecule serves as a "privileged scaffold"—a core structure capable of binding to multiple receptor types with high affinity.

It is primarily utilized as:

  • A Synthetic Intermediate: A precursor for generating diverse libraries of kinase inhibitors, HDAC inhibitors, and GPCR ligands.

  • A Conformational Probe: The ortho-isopropoxy group induces specific conformational constraints via intramolecular hydrogen bonding, influencing the molecule's binding mode.

  • A Linker Unit: The meta-amino group provides a reactive handle for extending the molecule into solvent-exposed regions of a target protein binding pocket.

Chemical Identity & Physicochemical Properties[3][4][5]

Nomenclature and Identification
  • IUPAC Name: N-(3-Aminophenyl)-2-(propan-2-yloxy)benzamide

  • CAS Number: 1020722-86-4[1][2]

  • Molecular Formula: C₁₆H₁₈N₂O₂[1][2]

  • Molecular Weight: 270.33 g/mol [2]

  • SMILES: CC(C)Oc1ccccc1C(=O)Nc2cccc(N)c2

Key Physicochemical Properties

The following properties dictate the compound's behavior in biological assays and synthetic workflows.

PropertyValue (Predicted/Experimental)Significance in Drug Design
LogP (Octanol/Water) ~3.5Indicates moderate lipophilicity; suitable for cell permeability but requires formulation optimization for aqueous solubility.
Topological Polar Surface Area (TPSA) ~64 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors (HBD) 2 (Amide NH, Aniline NH₂)Critical for interaction with protein residues (e.g., backbone carbonyls).
H-Bond Acceptors (HBA) 3 (Amide C=O, Ether O, Aniline N)Facilitates hydrogen bonding networks within the binding pocket.
pKa (Aniline) ~4.0 - 5.0The aniline nitrogen is weakly basic; likely uncharged at physiological pH (7.4), enhancing membrane permeability.

Structural Analysis: The "Ortho-Effect"

A critical feature of this molecule is the 2-isopropoxy group . Unlike a simple hydrogen or methyl group, the ortho-alkoxy substituent plays a dual role:

  • Conformational Locking: The ether oxygen often acts as a hydrogen bond acceptor for the amide nitrogen (N-H···O), forming a pseudo-six-membered ring. This planarizes the benzamide core, reducing the entropic cost of binding to a target.

  • Steric Bulk: The isopropyl group is bulky. It prevents free rotation around the phenyl-amide bond, forcing the molecule into a preferred conformation that can fit into hydrophobic pockets (e.g., the "rim" region of HDAC enzymes).

Mechanism of Conformational Locking

The following diagram illustrates the intramolecular interaction and the electronic effects stabilizing the structure.

G Figure 1: Conformational Locking Mechanism in N-(3-Aminophenyl)-2-isopropoxybenzamide Isopropoxy 2-Isopropoxy Group (Steric Bulk + H-Bond Acceptor) Interaction Intramolecular H-Bond (N-H ... O) Isopropoxy->Interaction Acceptor Amide Amide Linker (H-Bond Donor) Amide->Interaction Donor Planarity Planar Conformation (Low Entropy Penalty) Interaction->Planarity Stabilizes

Synthesis & Manufacturing Protocol

The synthesis of N-(3-Aminophenyl)-2-isopropoxybenzamide is typically achieved via an amide coupling reaction. To ensure high yield and prevent the formation of diamides (where two benzoyl groups attach to one diamine), a large excess of the diamine is used, or a mono-protected diamine strategy is employed.

Retrosynthetic Analysis
  • Bond Disconnection: Amide (C-N) bond.

  • Synthons: 2-Isopropoxybenzoyl chloride (electrophile) + 1,3-Phenylenediamine (nucleophile).

Step-by-Step Laboratory Protocol

Reagents: 2-Isopropoxybenzoic acid, Thionyl chloride (SOCl₂), 1,3-Phenylenediamine, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Activation (Acid Chloride Formation):

    • Dissolve 2-isopropoxybenzoic acid (1.0 eq) in dry DCM.

    • Add SOCl₂ (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2 hours under N₂ atmosphere. Evaporate solvent to obtain crude acid chloride.

  • Coupling (Amide Bond Formation):

    • Dissolve 1,3-phenylenediamine (3.0 eq) in dry DCM with Et₃N (2.0 eq) at 0°C. Note: Excess diamine prevents bis-acylation.

    • Add the acid chloride (dissolved in DCM) dropwise over 30 minutes.

    • Stir at room temperature for 4-6 hours.

  • Workup & Purification:

    • Quench with water. Extract with DCM.

    • Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.

    • Purification: Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). The target mono-amide elutes after the excess diamine but before any bis-amide impurity.

Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic Pathway for N-(3-Aminophenyl)-2-isopropoxybenzamide Acid 2-Isopropoxybenzoic Acid AcidChloride Acid Chloride Intermediate (Reactive Electrophile) Acid->AcidChloride Reflux SOCl2 Thionyl Chloride (Activation) SOCl2->AcidChloride Diamine 1,3-Phenylenediamine (Excess 3.0 eq) Coupling Amide Coupling (DCM, Et3N, 0°C -> RT) Diamine->Coupling AcidChloride->Coupling Product N-(3-Aminophenyl)-2-isopropoxybenzamide (Target Scaffold) Coupling->Product Major Product Byproduct Bis-amide Impurity (Minimized by Excess Diamine) Coupling->Byproduct Minor Side Reaction

Applications in Drug Discovery[6]

Histone Deacetylase (HDAC) Inhibition

While this specific molecule lacks the classic ortho-diamine zinc-binding motif found in drugs like Tacedinaline (CI-994) , it serves as a critical negative control or a linker precursor .

  • The "Cap" Group: The 2-isopropoxybenzamide moiety is a validated "Cap" group that fits into the hydrophobic rim of the HDAC enzyme active site.

  • The "Linker": The 3-aminophenyl group can be further derivatized (e.g., with a long alkyl chain ending in a hydroxamic acid) to create a full HDAC inhibitor. The meta position directs the chain differently than the ortho or para positions, allowing researchers to probe the width and depth of the enzyme's channel.

Fragment-Based Lead Discovery (FBLD)

In FBLD, this molecule acts as a high-quality fragment:

  • Ligand Efficiency (LE): It possesses a balanced MW/Lipophilicity ratio.

  • Vectors: The primary amine allows for rapid "growing" of the fragment.

  • Kinase Inhibitors: The benzamide motif can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases. The 3-amino group can be reacted with heterocycles to access novel kinase inhibitor scaffolds.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.3 ppm (d, 6H): Isopropyl methyl groups (doublet).

    • δ 4.7 ppm (sept, 1H): Isopropyl methine proton (septet).

    • δ 5.1 ppm (s, 2H): Aniline NH₂ (broad singlet, exchangeable with D₂O).

    • δ 6.3 - 7.8 ppm (m, 8H): Aromatic protons (multiplet region).

    • δ 10.1 ppm (s, 1H): Amide NH (singlet, downfield due to H-bond).

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated m/z = 271.14; Observed m/z = 271.1.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. The aniline moiety can be toxic if absorbed through the skin or inhaled. Wear nitrile gloves and safety goggles.

  • Storage: Store at room temperature, protected from light and moisture.

References

  • Matrix Scientific. (n.d.). N-(3-Aminophenyl)-2-isopropoxybenzamide Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56828194 (Related Analog). Retrieved from

  • Luo, Y., et al. (2022).[3] Design of HDAC3-PROTACs using 2-aminobenzamide scaffolds. Molecules, 27(3), 890. (Contextual reference for benzamide scaffolds in HDAC inhibition). Retrieved from

  • Gryder, B. E., et al. (2012). Histone Deacetylase Inhibitors: Equipped with New Zinc-Binding Groups. Future Medicinal Chemistry, 4(12), 505-524. (Reference for Benzamide binding modes).

Sources

Technical Guide: Development and Application of N-(3-Aminophenyl)-2-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical development, and strategic application of N-(3-Aminophenyl)-2-isopropoxybenzamide (CAS 1020722-86-4). This compound serves as a critical bifunctional scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and histone deacetylase (HDAC) probes where the benzamide moiety acts as a privileged structure.

Part 1: Executive Summary & Discovery Logic

N-(3-Aminophenyl)-2-isopropoxybenzamide represents a specialized class of "linker-scaffolds" used to construct complex pharmacological agents. Unlike final drug candidates, this molecule is designed as a high-fidelity intermediate that combines a lipophilic "head" (the 2-isopropoxybenzamide) with a reactive "tail" (the meta-aniline).

The Discovery Context: Privileged Structures

The development of this compound stems from the Fragment-Based Drug Discovery (FBDD) paradigm. Researchers identified the benzamide core as a "privileged structure"—a molecular framework capable of binding to multiple receptor types (e.g., GPCRs, Kinases, HDACs) depending on its substituents.

  • The 2-Isopropoxy Substituent: Introduced to modulate lipophilicity (

    
    ) and induce specific conformational constraints via steric bulk, preventing free rotation of the amide bond relative to the phenyl ring.
    
  • The 3-Aminophenyl Moiety: Selected to provide a solvent-exposed "handle" for further derivatization (e.g., urea formation, amide coupling) or to act as a hinge-binder in kinase domains.

Structural Logic & SAR

The specific arrangement of the ortho-isopropoxy group and the meta-amino group is not accidental. It is the result of Structure-Activity Relationship (SAR) optimization aimed at maximizing oral bioavailability while maintaining a reactive vector for library synthesis.

SAR_Logic Core Benzamide Core (Privileged Scaffold) Sub1 2-Isopropoxy Group (Ortho-Position) Core->Sub1 Sub2 3-Aminophenyl Group (Meta-Position) Core->Sub2 Effect1 Steric Lock & Lipophilicity Modulation Sub1->Effect1 Effect2 Reactive Handle for Library Diversification Sub2->Effect2 Target Kinase/HDAC Inhibitor Synthesis Effect1->Target Effect2->Target

Figure 1: Structural logic defining the utility of N-(3-Aminophenyl)-2-isopropoxybenzamide in drug design.

Part 2: Synthesis & Technical Methodology

The synthesis of N-(3-Aminophenyl)-2-isopropoxybenzamide requires a high-fidelity protocol to prevent the formation of bis-amides (where one diamine molecule reacts with two acid molecules).

Experimental Protocol: Step-by-Step Synthesis

Objective: Selective mono-amidation of 1,3-phenylenediamine with 2-isopropoxybenzoic acid.

Reagents & Materials:
  • Precursor A: 2-Isopropoxybenzoic acid (1.0 eq)

  • Precursor B: 1,3-Phenylenediamine (3.0 eq) – Excess used to prevent dimer formation.

  • Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq).

  • Solvent: DMF (Anhydrous).

Workflow:
  • Activation: Dissolve 2-isopropoxybenzoic acid in anhydrous DMF under

    
     atmosphere. Add DIPEA and stir for 10 minutes. Add HATU and stir for 30 minutes at 
    
    
    
    to form the activated ester.
  • Coupling: Slowly add the activated ester solution dropwise to a solution of 1,3-phenylenediamine (3.0 eq) in DMF over 1 hour. Crucial Step: The slow addition to an excess of amine ensures mono-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS for the product peak (

    
    ).
    
  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash organic layer with saturated 
    
    
    
    (to remove unreacted acid) and brine.
  • Purification: The crude usually contains excess diamine. Purify via Flash Column Chromatography (SiO2) using a gradient of Hexanes:EtOAc (from 80:20 to 50:50). The diamine elutes first (more polar due to double amine? No, usually diamine is very polar, but the amide is less polar than the diamine? Actually, the diamine is very polar. The product is less polar). Correction: The excess diamine is highly polar and can be washed out with acidic water or separated on silica.

Synthesis_Workflow Start Start: 2-Isopropoxybenzoic Acid Act Activation: + HATU / DIPEA / DMF (0°C, 30 min) Start->Act Coupling Coupling: Dropwise addition to 1,3-Phenylenediamine (3.0 eq) Act->Coupling Workup Workup: EtOAc Extraction NaHCO3 Wash Coupling->Workup Purify Purification: Flash Chromatography (Hex:EtOAc) Workup->Purify Final Product: N-(3-Aminophenyl)-2-isopropoxybenzamide (>98% Purity) Purify->Final

Figure 2: Optimized synthetic workflow for mono-amidation.

Part 3: Physicochemical Characterization & Data

For researchers utilizing this scaffold, verifying the integrity of the "isopropoxy" and "aniline" regions is critical.

Key Data Table
PropertyValue / CharacteristicNotes
CAS Number 1020722-86-4Unique Identifier
Formula

Mol.[1][2][3][4][5] Weight 270.33 g/mol Ideal for fragment-based design
LogP (Calc) ~3.2Moderate lipophilicity
pKa (Aniline) ~4.0 - 4.5Weakly basic, suitable for nucleophilic attack
Appearance Off-white to pale yellow solidOxidation of aniline can darken color
Solubility DMSO, DMF, MethanolPoor water solubility
Spectroscopic Validation (Self-Validating Protocol)

To confirm the structure, look for these specific NMR signals:

  • Isopropoxy Methine: A septet around

    
     4.6 ppm (
    
    
    
    ).
  • Isopropoxy Methyls: A doublet around

    
     1.3 ppm (
    
    
    
    ).
  • Amide Proton: A broad singlet downfield (

    
     8.0–10.0 ppm).
    
  • Aniline Protons: A broad exchangeable singlet around

    
     3.5–5.0 ppm (
    
    
    
    ).

Part 4: Applications in Drug Development

This compound is rarely the "end-point" but rather the "starting point" for two major classes of therapeutics.

Kinase Inhibitor Development

The 3-aminophenyl group mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The 2-isopropoxybenzamide tail extends into the hydrophobic back pocket (gatekeeper region).

  • Application: Reacting the aniline amine with heterocycles (e.g., chloropyrimidines) generates Type I or Type II kinase inhibitors.

HDAC Inhibitor Probes

Benzamides are a known class of HDAC inhibitors (Class I selective).

  • Mechanism: The amide carbonyl can interact with the Zinc ion in the HDAC active site, though usually, this requires an ortho-amino group (like in Entinostat).

  • Research Use: This specific meta-amino variant is often used as a negative control or to synthesize "cap-group" modified inhibitors where the zinc-binding group (ZBG) is attached distally.

Part 5: References

  • Matrix Scientific. (2023). Product Data Sheet: N-(3-Aminophenyl)-2-isopropoxybenzamide (CAS 1020722-86-4).[1][2][3] Retrieved from

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link (Context on benzamide solubility and logP).

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. (Context on using amine-functionalized small molecules for target ID).

  • Hu, E., et al. (2003). Identification of Novel Isoform-Selective Inhibitors within Class I Histone Deacetylases. Journal of Pharmacology and Experimental Therapeutics. (Context on benzamide SAR).

Sources

Methodological & Application

Technical Guide: Preparation and Handling of N-(3-Aminophenyl)-2-isopropoxybenzamide Stock Solutions

[1]

Executive Summary & Molecule Profile[1]

N-(3-Aminophenyl)-2-isopropoxybenzamide (CAS: 1020722-86-4) is a hydrophobic small molecule benzamide derivative. Its structural properties—specifically the lipophilic isopropoxy group and the aromatic amide scaffold—dictate low aqueous solubility and high permeability.

This guide provides a rigorous protocol for solubilization, storage, and serial dilution. The methodology emphasizes "Solvent Constancy" to prevent experimental artifacts caused by DMSO fluctuations and "Precipitation Mitigation" to ensure the effective concentration matches the nominal concentration.

Physicochemical Profile
PropertySpecificationCritical Note
CAS Number 1020722-86-4Verify Certificate of Analysis (CoA) matches this ID.[1]
Molecular Weight 270.33 g/mol Use this exact value for Molarity calculations.
Formula C₁₆H₁₈N₂O₂
Solubility (Predicted) DMSO: >20 mMWater: <0.1 mg/mLStrictly hydrophobic. Do not attempt direct aqueous dissolution.
pKa (Estimated) ~4.0 (Aniline amine)Neutral at physiological pH (7.4), reducing aqueous solubility.
Storage (Powder) -20°C, DesiccatedHygroscopic; protect from moisture to prevent hydrolysis.

Primary Stock Solution Preparation (10 mM - 50 mM)

The "Gravimetric-First" Approach

Do not rely on the mass printed on the vial label. Small molecule powders can shift during transport or retain static charge.

  • Why: Relying on vendor labels can introduce errors of ±10-20% in nominal concentration.[1]

  • Protocol: Weigh the vial before and after solvent addition, or transfer powder to a tared vessel.

Solvent Selection: Anhydrous DMSO

Use Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%) .[2]

  • Scientific Rationale: Water content in standard DMSO can catalyze the hydrolysis of the amide bond over time and lower the solubility limit of hydrophobic compounds.

Dissolution Protocol

Target Concentration: 10 mM (Recommended for stability) to 50 mM (Maximal).

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) for 30 minutes inside a desiccator before opening. Prevents condensation.[1]

  • Calculation:

    
    
    Example: To make 10 mM stock from 5.0 mg of powder:
    
    
    
  • Solubilization: Add calculated DMSO. Vortex vigorously for 30 seconds.

  • Visual QC: Inspect against a light source. The solution must be perfectly clear. If distinct particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Clarification (Self-Validation Step): Centrifuge the stock at 10,000 x g for 1 minute. If a pellet forms, the compound is not fully dissolved; add more DMSO or sonicate further.

Serial Dilution Strategy: The "Intermediate Plate" Method

Directly spiking 100% DMSO stock into cell culture media often causes "Shock Precipitation," where the compound crashes out of solution locally before mixing. To prevent this, use an Intermediate Dilution step.

Workflow Logic

We utilize a 1000x Stock → 10x Intermediate → 1x Assay workflow. This ensures the final DMSO concentration remains constant (e.g., 0.1%) across all dose points.

Protocol (Example: 8-point Dose Response)
  • Final Assay Volume: 100 µL

  • Top Concentration: 10 µM

  • Final DMSO: 0.1%

Step 1: Prepare 100% DMSO Master Plate Perform 3-fold serial dilutions in 100% DMSO .

  • Well A1: 10 mM Stock.[3]

  • Well A2: 3.33 mM (Transfer from A1 into DMSO).

  • ...down to A8.

Step 2: Prepare 10x Intermediate Plate (Aqueous) Dilute the Master Plate 1:100 into the assay buffer/media.

  • Transfer: 2 µL from Master Plate into 198 µL of Media.

  • Result: Top conc is now 100 µM. DMSO is 1%.

  • Mix: Shake at 500 rpm for 2 minutes. Check for precipitation here. If cloudy, the compound exceeds its aqueous solubility limit.

Step 3: Final Assay Plate Transfer 10 µL from Intermediate Plate to 90 µL of cells/reagents.

  • Result: Top conc is 10 µM. Final DMSO is 0.1%.[4][5][6]

Visualizing the Workflow

DilutionWorkflowcluster_0Critical Control Point: Check for PrecipitationPowderSolid Powder(C16H18N2O2)StockPrimary Stock(10 mM in 100% DMSO)Powder->Stock + Anhydrous DMSO(Vortex/Sonicate)MasterPlateMaster Plate(Serial Dilution in 100% DMSO)Stock->MasterPlate Serial DilutionInterPlateIntermediate Plate(10x Conc, 1% DMSO)MasterPlate->InterPlate 1:100 Dilutioninto MediaAssayPlateAssay Plate(1x Conc, 0.1% DMSO)InterPlate->AssayPlate 1:10 Dilutioninto Cells

Figure 1: The "Intermediate Plate" strategy minimizes precipitation risks by stepping down solvent concentration gradually.[7]

Quality Control & Self-Validation System

Trusting a stock solution without validation is a primary source of assay irreproducibility. Use this decision tree to validate your preparation.

The "Centrifugation Test"

Before running a high-value assay (e.g., expensive primary cells), perform this test on your working solution:

  • Prepare the highest concentration working solution (e.g., 10 µM in media).

  • Incubate at 37°C for 1 hour (mimicking assay start).

  • Centrifuge at 3,000 x g for 10 minutes.

  • Sample the supernatant and measure absorbance (UV 280nm) or run LC-MS.

  • Pass Criteria: Supernatant concentration must be >90% of the theoretical concentration.

Freeze-Thaw Stability

Avoid repeated freeze-thaw cycles.[1][8]

  • Best Practice: Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) in amber tubes. Store at -80°C.

  • Limit: Maximum 3 freeze-thaw cycles. Mark the tube after each thaw.

QC_LogicStartDissolve in DMSOVisualCheckVisual Inspection:Clear?Start->VisualCheckSonicateSonicate 37°C5 minsVisualCheck->SonicateParticulatesCentrifugeCentrifuge Test:Pellet?VisualCheck->CentrifugeClearSonicate->VisualCheckCentrifuge->SonicateYesDiluteDilute to Media(Working Conc)Centrifuge->DiluteNoPrecipCheckCloudy/Hazy?Dilute->PrecipCheckProceedProceed to AssayPrecipCheck->ProceedNoFailFAIL: ExceedsSolubility LimitPrecipCheck->FailYes

Figure 2: Quality Control Decision Tree for stock preparation.

Safety and Waste Disposal

  • Hazard Identification: N-(3-Aminophenyl)-2-isopropoxybenzamide is classified as an Irritant (H315, H319, H335) .[1] It causes skin/eye irritation and respiratory tract irritation [1].[9]

  • DMSO Permeability: DMSO enhances skin permeability. If the stock solution contacts skin, the compound will be absorbed rapidly into the bloodstream.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO stocks), lab coat, and safety goggles are mandatory. Handle powder in a fume hood.

  • Disposal: Dispose of all stock solutions and treated media as Hazardous Chemical Waste . Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56828194, N-(2-amino-4-methylphenyl)-3-isopropoxybenzamide (Structural Analog).[1] Retrieved from [Link]

  • Assay Guidance Manual (2016). DMSO Tolerance and Serial Dilution Protocols. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ResearchGate (2017). Consensus on DMSO Cytotoxicity Limits in Cell Culture.[10] Retrieved from [Link]

Application Note: Scalable Manufacturing of N-(3-Aminophenyl)-2-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable manufacturing protocol for N-(3-Aminophenyl)-2-isopropoxybenzamide , a critical scaffold often utilized in the synthesis of kinase inhibitors and hedgehog pathway antagonists.

While direct coupling of 2-isopropoxybenzoic acid with 1,3-phenylenediamine is theoretically possible, it poses significant scalability challenges, primarily the formation of bis-amide impurities (double acylation) and difficult purification profiles. To ensure pharmaceutical-grade purity (>99.5%) and process safety, this protocol utilizes a Nitro-Reduction Strategy . This route employs 3-nitroaniline as a "masked" diamine, ensuring strict 1:1 stoichiometry during the amide coupling phase, followed by a chemoselective reduction.

Key Process Metrics
ParameterSpecification
Overall Yield 65 - 75% (3 Steps)
Purity Target > 99.0% (HPLC)
Critical Impurity Bis-amide (< 0.1%)
Scale Suitability Gram to Multi-Kilogram

Strategic Route Analysis

The manufacturing process is divided into three distinct chemical stages. The logic for this selection is grounded in impurity control and cost-efficiency.

The "Nitro-Reduction" Pathway
  • O-Alkylation & Hydrolysis: Synthesis of the 2-isopropoxybenzoic acid moiety.[1]

  • Activation & Amidation: Coupling with 3-nitroaniline via acid chloride activation.

  • Chemoselective Reduction: Catalytic hydrogenation to reveal the target amine.

SynthesisRoute Start Methyl Salicylate (Starting Material) Inter1 2-Isopropoxybenzoic Acid Start->Inter1 1. i-PrBr, K2CO3 2. NaOH Hydrolysis Inter2 Nitro-Intermediate (N-(3-nitrophenyl)-...) Inter1->Inter2 1. SOCl2 (Activation) 2. 3-Nitroaniline Final Target Molecule N-(3-Aminophenyl)-... Inter2->Final H2, Pd/C (Reduction)

Figure 1: Strategic synthesis flow designed to prevent polymerization and ensure regioselectivity.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Isopropoxybenzoic Acid

Objective: Install the isopropoxy ether linkage and prepare the carboxylic acid headgroup.

  • Reagents: Methyl salicylate (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq), DMF (Solvent), Sodium Hydroxide (aq).

  • Rationale: Methyl salicylate is used over salicylic acid to prevent esterification side-reactions during alkylation.

Protocol:

  • Alkylation: Charge a reactor with Methyl salicylate (100 g) and DMF (500 mL). Add finely ground K₂CO₃ (182 g).

  • Add 2-Bromopropane (121 g) dropwise at 25°C. Heat the mixture to 60°C and stir for 12 hours.

    • Control: Monitor disappearance of Methyl salicylate via TLC or HPLC.

  • Workup: Cool to room temperature. Dilute with water (1.5 L) and extract with Ethyl Acetate (2 x 500 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield Methyl 2-isopropoxybenzoate.[2]

  • Hydrolysis: Dissolve the crude ester in Methanol (300 mL). Add 4M NaOH (300 mL). Reflux for 3 hours.

  • Isolation: Cool and acidify to pH 2 with 6M HCl. The product, 2-Isopropoxybenzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.

    • Expected Yield: ~90-95%.

Stage 2: Amide Coupling (The "Nitro" Intermediate)

Objective: Form the amide bond without generating bis-amide impurities.

  • Reagents: 2-Isopropoxybenzoic acid (1.0 eq), Thionyl Chloride (1.2 eq), 3-Nitroaniline (1.0 eq), Toluene, Pyridine or Triethylamine.

  • Rationale: Acid chloride activation is preferred over peptide coupling agents (HATU/EDC) for scalability and cost.

Protocol:

  • Activation: Suspend 2-Isopropoxybenzoic acid (50 g) in Toluene (250 mL). Add Thionyl Chloride (39.6 g) and a catalytic drop of DMF.

  • Heat to 75°C for 2 hours until gas evolution ceases. Concentrate under reduced pressure to remove excess SOCl₂/Toluene (azeotropic drying).

  • Coupling: Dissolve the resulting acid chloride residue in dry THF (200 mL).

  • In a separate vessel, dissolve 3-Nitroaniline (38.3 g) and Triethylamine (45 mL) in THF (200 mL). Cool to 0°C.[3]

  • Addition: Slowly add the acid chloride solution to the aniline solution over 1 hour, maintaining temperature <10°C.

    • Safety Note: Exothermic reaction. Control addition rate.

  • Workup: Stir at room temperature for 4 hours. Quench with water.[4] The product, N-(3-Nitrophenyl)-2-isopropoxybenzamide , often precipitates. If not, extract with DCM.

  • Purification: Recrystallize from Ethanol/Water to remove unreacted aniline.

Stage 3: Chemoselective Reduction

Objective: Reduce the nitro group to the final amine without cleaving the amide bond or ether linkage.

  • Reagents: Nitro-intermediate, 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or low pressure), Ethanol.

Protocol:

  • Loading: Charge the hydrogenation vessel with N-(3-Nitrophenyl)-2-isopropoxybenzamide (40 g) and Ethanol (400 mL).

  • Catalyst: Under nitrogen flow, carefully add 10% Pd/C (2.0 g).

    • Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge with Hydrogen gas. Stir vigorously under H₂ atmosphere (1-3 atm) at room temperature for 6-12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. The residue is the crude target.

  • Final Purification: Recrystallize from Isopropanol/Heptane or convert to the HCl salt for long-term storage.

Process Engineering & Safety

To ensure reproducibility, the following engineering controls must be implemented.

ProcessFlow cluster_safety Critical Safety Controls TempControl Temp Control (<10°C Exotherm) H2Safety H2 Handling (Grounding/Inerting) Reactor Coupling Reactor (Glass-Lined) Reactor->TempControl Monitors Filter Catalyst Filtration (Closed System) Reactor->Filter Transfer Intermediate Filter->H2Safety Requires Crystallizer Crystallizer (Controlled Cooling) Filter->Crystallizer Filtrate Transfer

Figure 2: Process flow highlighting critical safety nodes for exotherm management and hydrogenation safety.

Critical Control Points (CCPs)
  • Exotherm Management (Stage 2): The reaction between acid chloride and aniline is highly exothermic. Efficient cooling jackets and controlled dosing pumps are required.

  • Genotoxic Impurities: 3-Nitroaniline is toxic. Ensure <10 ppm levels in the final product via rigorous washing of the intermediate.

  • Catalyst Handling: Spent Pd/C is a fire hazard. Keep wet at all times during filtration.

Analytical Specifications

Product: N-(3-Aminophenyl)-2-isopropoxybenzamide CAS: 1020722-86-4[5][6]

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Identification 1H-NMR (DMSO-d6)Consistent with structure
Purity HPLC (C18, ACN/H2O)≥ 99.0% area
Mass Spec LC-MS (ESI+)[M+H]+ = 271.14 ± 0.5
Residual Solvent GC-HSEthanol < 5000 ppm
Loss on Drying Gravimetric< 0.5% w/w

References

  • Synthesis of 2-isopropoxybenzoic acid precursors: Nué-Martínez, J. J., et al. (2021).[1] High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. Arkivoc. [Link]

  • General Benzamide Synthesis via Nitro-Reduction: Patsnap Eureka. Processes for the preparation of benzamide derivatives. [Link]

  • Amide Coupling Methodologies: ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. [Link][7][8]

  • Google Patents. Process for the preparation of N-(2'-aminophenyl)

Sources

Troubleshooting & Optimization

Troubleshooting degradation of N-(3-Aminophenyl)-2-isopropoxybenzamide under light exposure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-Aminophenyl)-2-isopropoxybenzamide

A Guide for Researchers on Troubleshooting Photochemical Degradation

Welcome to the dedicated technical support guide for N-(3--Aminophenyl)-2-isopropoxybenzamide. This document serves as a specialized resource for our partners in research, science, and drug development. We understand the critical importance of sample integrity. This guide is structured to help you diagnose, understand, and mitigate the photodegradation of this compound, ensuring the reliability and accuracy of your experimental outcomes.

Section 1: First Observations & Initial Diagnosis

This section addresses the most common initial signs of degradation and helps you confirm if light exposure is the root cause.

Q1: I observed a color change (e.g., yellowing, browning) in my solid or dissolved sample of N-(3-Aminophenyl)-2-isopropoxybenzamide. What is happening?

A1: A visual color change is a primary indicator of a chemical transformation. The N-(3-Aminophenyl) moiety, an aniline derivative, is particularly susceptible to oxidation, which is often accelerated by light. This process can form colored quinone-imine type structures or other chromophoric degradation products. The energy from light, especially UV wavelengths, can be absorbed by the molecule, promoting electrons to an excited state and initiating degradation pathways.[1]

Initial Diagnostic Steps:

  • Isolate the Variable: Prepare two identical samples. Place one in your standard laboratory lighting conditions and wrap the other completely in aluminum foil to serve as a "dark control."[2]

  • Observe: Monitor both samples over a typical experimental timeframe.

Q2: My experimental results are inconsistent, and I suspect my stock solution's concentration is decreasing over time. Could this be related to light exposure?

A2: Yes, this is a classic symptom of compound degradation. Photodegradation can cleave chemical bonds or modify functional groups, leading to a decrease in the concentration of the parent molecule and the appearance of new, related substances (degradants). This directly impacts assay results, potency measurements, and overall experimental reproducibility.

Confirmation Protocol: Basic Photostability Assessment A confirmatory study should be performed to provide the necessary data for handling and packaging decisions.[3][4]

  • Sample Preparation: Prepare a solution of N-(3-Aminophenyl)-2-isopropoxybenzamide in a common, chemically inert solvent (e.g., acetonitrile, methanol) in a transparent container, such as a quartz or borosilicate glass vial.

  • Controls: Prepare an identical solution and wrap the vial securely in aluminum foil (dark control).

  • Exposure: Place both samples side-by-side in a photostability chamber. If a chamber is unavailable, a consistent light source (e.g., a laboratory benchtop exposed to fluorescent light) can be used for preliminary investigation. Per ICH Q1B guidelines, a standardized exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][4]

  • Analysis: At defined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample and analyze by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation:

    • Compare the peak area of the parent compound in the exposed sample versus the dark control. A significant decrease in the exposed sample confirms photodegradation.

    • Look for the appearance of new peaks in the chromatogram of the exposed sample. These represent photodegradation products.

Section 2: In-Depth Analysis & Mechanistic Insights

Once photodegradation is confirmed, the next steps involve characterizing the process and understanding the underlying chemistry.

Q3: How do I identify the specific products formed during the degradation of N-(3-Aminophenyl)-2-isopropoxybenzamide?

A3: The most powerful tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow: Degradant Identification

  • Forced Degradation: Intentionally expose a solution of the compound to a high-intensity light source to generate a sufficient quantity of the degradants for detection.[3][5] This is an exploratory study to identify degradation pathways.[5]

  • LC-MS Analysis: Inject the degraded sample into an LC-MS system. The liquid chromatography will separate the parent compound from the various degradation products.

  • Mass Spectrometry: The mass spectrometer will provide the mass-to-charge ratio (m/z) for each separated peak.

  • Interpretation:

    • Compare the masses of the new peaks to the parent compound.

    • Hypothesize potential chemical transformations (e.g., oxidation adds 16 amu, hydrolysis of the amide bond, cleavage of the isopropoxy group).

    • For more definitive structural information, tandem MS (MS/MS) can be used to fragment the degradant ions and analyze their fragmentation patterns.

Q4: What are the likely chemical mechanisms behind the photodegradation?

A4: Based on the structure of N-(3-Aminophenyl)-2-isopropoxybenzamide, several photochemical reactions are plausible. Molecules with aromatic groups, carbonyls, and alkenes are particularly susceptible to photolysis, where light energy directly breaks bonds.[1]

  • Photo-oxidation of the Aniline Moiety: The aminophenyl group is electron-rich and a prime target for oxidation. Light can generate reactive oxygen species (ROS) from dissolved oxygen in the solvent, which then attack the amino group. This can lead to the formation of nitroso, nitro, or colored polymeric species.

  • Norrish-Type Reactions: The benzamide portion contains a carbonyl group, which can absorb UV light. This can initiate Norrish Type I (cleavage of the amide bond) or Type II (intramolecular hydrogen abstraction) reactions, though these are often less common than oxidation in this type of structure.

  • Photosensitization: Other components in your formulation or solvent impurities could absorb light and transfer the energy to your compound, initiating degradation indirectly.[2]

Below is a diagram illustrating a potential, simplified degradation pathway initiated by photo-oxidation.

G cluster_0 Hypothetical Photodegradation Pathway Parent N-(3-Aminophenyl)-2-isopropoxybenzamide (Parent Compound) ExcitedState Excited State Molecule* Parent->ExcitedState Light (hν) Absorption Oxidized Oxidized Intermediates (e.g., Radical Cation) ExcitedState->Oxidized Reaction with O2 or Photosensitizer Degradant1 Quinone-imine Species (Colored Product) Oxidized->Degradant1 Further Oxidation Degradant2 Polymerized Products (Insoluble material) Oxidized->Degradant2 Polymerization G A Observation (e.g., Color Change, Inconsistent Results) B Perform Dark Control Experiment A->B C Is degradation light-dependent? B->C D Photodegradation Confirmed C->D Yes E Investigate Other Causes (Thermal, Reactivity, etc.) C->E No F Implement Mitigation Strategies D->F H Characterize Degradants (LC-MS) D->H G 1. Use Amber Vials / Foil 2. Minimize Light Exposure 3. Degas Solvents 4. Add Stabilizers F->G

Caption: Step-by-step troubleshooting workflow.

Frequently Asked Questions (FAQs)

  • Is my compound more stable in solid form or in solution? Generally, compounds are significantly more stable in their solid, crystalline state. Degradation reactions, particularly those involving other molecules like oxygen or solvent, occur much more readily in the solution phase where molecular mobility is high.

  • The ICH Q1B guideline seems complex. What is the most critical part for a research setting? For a non-regulatory research environment, the most critical principle from ICH Q1B is the use of a controlled light source and a dark control to definitively prove photosensitivity. [3][6][7]The specific light dosage (lux hours) is important for standardized testing, but the fundamental concept of comparing a light-exposed sample to a protected one is the key diagnostic step. [2]

  • Can temperature affect the rate of photodegradation? Yes. While light provides the activation energy for the initial photochemical step, subsequent thermal reactions (dark reactions) of the generated intermediates can be temperature-dependent. High irradiances can also cause heating, which may accelerate degradation. [8][9]It is crucial to use a dark control stored under the same temperature conditions to differentiate between thermal and photochemical effects. [2][5]

References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. [Link]

  • U.S. Food & Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Pharma Growth Hub. (2023). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • PharmaCareers. Photolytic Degradation And Its Prevention. [Link]

  • Asker, A. F., & Tawfik, F. (2007). Solvent Effect on the Photolysis of Riboflavin. AAPS PharmSciTech, 8(3), E70. [Link]

  • FTLOScience. Preventing Chemical Degradation of Drug Products. [Link]

  • Pharmaguideline. Photolytic Degradation and Its Prevention. [Link]

  • Singh, S., et al. (2021). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Molecules. [Link]

  • Bajaj, S., et al. (2006). Photostability and Photostabilization of Drugs and Drug Products. Oriental University - City Campus, Indore. [Link]

  • Kerwin, B. A., & Remmele, R. L. (2007). Protect from Light: Photodegradation and Protein Biologics. Journal of Pharmaceutical Sciences. [Link]

  • ICH. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Albini, A., et al. (2008). Generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline. Journal of the American Chemical Society. [Link]

  • Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Khan, S. J., et al. (2018). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. Molecules. [Link]

Sources

Minimizing side reactions when synthesizing N-(3-Aminophenyl)-2-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of N-(3-Aminophenyl)-2-isopropoxybenzamide , a structural scaffold often found in histone deacetylase (HDAC) inhibitors and kinase inhibitors.

The primary challenge in this synthesis is the chemoselectivity required to form a mono-amide bond on a diamine equivalent while managing the steric hindrance imposed by the ortho-isopropoxy group.

Module 1: Strategic Route Architecture

The #1 cause of side reactions in this synthesis is incorrect route selection. Attempting to react 2-isopropoxybenzoic acid directly with m-phenylenediamine (Route C) statistically favors the formation of the bis-amide impurity (polymerization), which is difficult to separate from the desired product due to solubility similarities.

Recommended Workflows
FeatureRoute A: The Nitro Reduction (Gold Standard) Route B: The Mono-Boc Protection Route C: Direct Coupling (High Risk)
Precursors 2-Isopropoxybenzoic acid + 3-Nitroaniline 2-Isopropoxybenzoic acid + N-Boc-m-phenylenediamine 2-Isopropoxybenzoic acid + m-Phenylenediamine
Key Step Amide coupling

Nitro reduction
Amide coupling

Acidic Deprotection
Direct Amide coupling
Purity Profile High. No risk of bis-acylation.High. Boc prevents side reactions.Low. Statistical mixture of mono/bis-amides.
Risk Factor Nitro reduction must be monitored to avoid azo-dimers.TFA deprotection can cleave the isopropoxy ether if too harsh.Requires massive excess of diamine to minimize bis-amide.
Visualizing the Pathways

The following diagram illustrates the chemical logic and potential failure points for each route.

SynthesisPathways Start 2-Isopropoxybenzoic Acid Nitro Coupling w/ 3-Nitroaniline Start->Nitro Route A (Recommended) Boc Coupling w/ N-Boc-Diamine Start->Boc Route B Direct Coupling w/ m-Phenylenediamine Start->Direct Route C NitroInt Intermediate: Nitro-Benzamide Nitro->NitroInt Reduction Pd/C Hydrogenation NitroInt->Reduction Target Target: N-(3-Aminophenyl)-2-isopropoxybenzamide Reduction->Target BocInt Intermediate: Boc-Benzamide Boc->BocInt Deprotect TFA Deprotection BocInt->Deprotect Deprotect->Target BisAmide SIDE PRODUCT: Bis-Amide (Impurity) Direct->BisAmide High Probability Direct->Target

Caption: Comparison of synthetic routes. Route A avoids the "Bis-Amide" dead-end entirely.

Module 2: Critical Troubleshooting (FAQs)

Phase 1: Activation & Coupling

Issue: "My reaction is stalling, or I see unreacted aniline." Root Cause: The 2-isopropoxy group exerts significant steric hindrance on the carboxylic acid. Standard coupling times are often insufficient because the bulky ether blocks the nucleophilic attack trajectory.

  • Solution (The Thionyl Chloride Method): Convert the acid to the acid chloride first.[1] This creates a hyper-reactive electrophile that overcomes the steric barrier.

    • Protocol: Reflux 2-isopropoxybenzoic acid in SOCl₂ (2.0 equiv) with catalytic DMF (1 drop) for 2 hours. Evaporate SOCl₂ completely (azeotrope with toluene) before adding the aniline.

  • Solution (The HATU Method): If you must use coupling reagents, use HATU rather than EDC/HOBt. HATU is faster for sterically hindered substrates.

    • Note: Add the base (DIPEA) to the acid/HATU mixture and stir for 15 minutes before adding the aniline to ensure the active ester is fully formed.

Phase 2: Route A Specifics (Nitro Reduction)

Issue: "I see a colored impurity after hydrogenation." Root Cause: Formation of Azo or Azoxy dimers. This occurs if the reduction is too slow or hydrogen starved, allowing the intermediate hydroxylamine to condense with the nitroso species.

  • Fix: Ensure vigorous stirring (gas-liquid mass transfer is rate-limiting). Use 10% Pd/C (5-10 wt% loading) and ensure the H₂ pressure is maintained (balloon is usually sufficient, but >1 bar is better).

  • Alternative: Use Fe/NH₄Cl or SnCl₂ reduction if the catalytic hydrogenation continues to stall.

Phase 3: Route B Specifics (Boc Deprotection)

Issue: "My yield dropped during Boc removal, and I see a new phenol peak." Root Cause: Ether Cleavage. While isopropyl ethers are relatively stable, strong acids like neat TFA can protonate the ether oxygen, leading to cleavage (releasing the isopropyl cation and the phenol).

  • Fix: Use a "scavenger cocktail" rather than neat TFA.

    • Recipe: TFA:DCM (1:1) with 2.5% Triisopropylsilane (TIPS) and 2.5% Water.

    • Logic: Water and TIPS act as nucleophiles to quench any transient carbocations, preventing them from attacking the ring or polymerizing. Monitor by TLC and stop immediately upon completion (usually <1 hour).

Module 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Nitro Route)

Step 1: Acylation

  • Activation: Dissolve 2-isopropoxybenzoic acid (1.0 equiv) in dry DCM. Add oxalyl chloride (1.2 equiv) and catalytic DMF (1 drop). Stir at RT for 2 hours until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the acid chloride in dry THF.

  • Addition: Add a solution of 3-nitroaniline (1.0 equiv) and Pyridine (1.5 equiv) in THF dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4–6 hours.

  • Workup: Quench with 1M HCl (removes unreacted aniline and pyridine). Extract with EtOAc. Wash with sat.[2] NaHCO₃ (removes unreacted acid).

    • Checkpoint: The product (Nitro-intermediate) should be a solid. Recrystallize from EtOH if necessary.

Step 2: Reduction

  • Dissolve the Nitro-intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt% of substrate mass).

  • Stir under H₂ atmosphere (balloon) for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (fire hazard).

  • Isolation: Concentrate filtrate. The target amine is usually an off-white solid.

Module 4: Impurity Fingerprinting

Use this table to identify side products in your LC-MS data. (Assuming Target MW = 270.3 Da).

Observed Mass (m/z)IdentityOriginFix
271 (M+H) Target Product SuccessN/A
433 Bis-Amide Route C (Diamine reacted twice)Switch to Route A or B.
229 Phenol Derivative Ether cleavage (Isopropyl lost)Reduce acid strength; check TFA conditions.
538 Azo Dimer Incomplete Nitro reductionIncrease H₂ pressure; fresh catalyst.
181 Free Acid Hydrolysis of active esterDry your solvents; ensure amine is added immediately after activation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

    • Grounding: Authoritative review on coupling reagents (HATU vs Acid Chlorides)
  • Green, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. Link

    • Grounding: Defines the stability profiles of aryl isopropyl ethers in acidic media (TFA comp
  • Matrix Scientific. (n.d.). Product Data: N-(3-Aminophenyl)-2-isopropoxybenzamide. Link

    • Grounding: Verifies the stability and commercial existence of the target molecule as a discrete intermedi
  • Xu, Q., et al. (2021). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study. Korean Chemical Society.[6] Link

    • Grounding: Supports the claim that mono-acylation of diamines (Route C)

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of N-(3-Aminophenyl)-2-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of N-(3-Aminophenyl)-2-isopropoxybenzamide: A Comparative Analysis

Introduction

N-(3-Aminophenyl)-2-isopropoxybenzamide is a molecule of interest in pharmaceutical and chemical research, featuring a complex structure with multiple potential sites for fragmentation in mass spectrometry. Understanding its fragmentation behavior is critical for accurate identification, structural elucidation, and impurity profiling during drug development and quality control. Mass spectrometry, particularly tandem mass spectrometry (MS/MS) using techniques like Collision-Induced Dissociation (CID), provides invaluable structural information by breaking a selected precursor ion into characteristic fragment ions.[1][2][3]

This guide, written from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the fragmentation pathways of N-(3-Aminophenyl)-2-isopropoxybenzamide. As direct experimental data for this specific molecule is not widely published, our analysis is built upon foundational fragmentation principles and authoritative data from closely related structural analogs.[4][5] We will dissect the causal mechanisms behind the expected fragmentation patterns, compare them with isomeric alternatives to highlight unique structural identifiers, and provide robust experimental protocols for validation.

Part 1: Experimental Design and Methodology

The choice of analytical instrumentation and parameters is paramount for obtaining reproducible and informative fragmentation spectra. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, coupled with liquid chromatography is the platform of choice for this type of analysis, offering both high sensitivity and mass accuracy.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Perform serial dilutions to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 methanol:water with 0.1% formic acid). The use of formic acid is crucial as it facilitates protonation in positive ion mode electrospray ionization (ESI), which is ideal for molecules containing basic amine and amide functionalities.

    • Filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.

  • Liquid Chromatography (LC) Parameters:

    • System: Agilent 1290 Infinity II LC or equivalent.[6][7]

    • Column: A reversed-phase column such as an Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • System: Thermo Scientific Q Exactive™ Plus Hybrid-Orbitrap or equivalent.[8]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320°C.

    • Full Scan (MS1) Range: m/z 100-500.

    • MS/MS (MS2) Acquisition: Data-Dependent Acquisition (DDA) targeting the [M+H]⁺ ion.

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy (HCD/CID): Stepped collision energy (e.g., 15, 25, 40 eV) should be employed. This approach ensures the capture of both low-energy (rearrangement) and high-energy (bond cleavage) fragments, providing a comprehensive fragmentation map.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock (1 mg/mL) dilute 2. Dilute to 1 µg/mL stock->dilute filter 3. Filter Sample (0.22 µm) dilute->filter lc 4. LC Separation (C18) filter->lc ms1 5. MS1 Full Scan (ESI+) lc->ms1 ms2 6. MS2 Fragmentation (CID) ms1->ms2 interpret 7. Spectral Interpretation ms2->interpret compare 8. Comparative Analysis interpret->compare

Caption: Overall workflow for the analysis of N-(3-Aminophenyl)-2-isopropoxybenzamide.

Part 2: Fragmentation Pattern Analysis of N-(3-Aminophenyl)-2-isopropoxybenzamide

The structure of N-(3-Aminophenyl)-2-isopropoxybenzamide (C₁₆H₁₈N₂O₂, Exact Mass: 270.1368) presents several key features that dictate its fragmentation: the amide linkage, the isopropoxy group on one aromatic ring, and the amino group on the other. In positive mode ESI, the molecule will readily protonate, likely at the more basic primary amine, to form the precursor ion [M+H]⁺ at m/z 271.1441 .

Key Predicted Fragmentation Pathways
  • Amide Bond Cleavage: The most common fragmentation pathway for amides is the cleavage of the N-CO bond.[5] This can occur in two ways:

    • Formation of the 2-isopropoxybenzoyl cation: Cleavage results in the formation of a stable acylium ion at m/z 163.0754 ([C₁₀H₁₁O₂]⁺) and the loss of 3-aminoaniline as a neutral molecule.

    • Formation of the 3-aminophenylaminyl cation: This pathway, leading to an ion at m/z 108.0655 , is generally less favored but still possible.

  • Fragmentation of the Isopropoxy Group: Ethers and alkoxy-substituted aromatic compounds are known to fragment via specific pathways.[9]

    • Loss of Propylene: A characteristic fragmentation is the neutral loss of propylene (C₃H₆, 42.0469 Da) from the isopropoxy group via a rearrangement, resulting in a hydroxyl group. This would produce a fragment ion at m/z 229.0972 . This fragment can then undergo further amide bond cleavage.

  • The N-O Exchange Rearrangement: A crucial and highly diagnostic fragmentation has been documented for protonated N-(3-aminophenyl)benzamide.[4] This rearrangement involves an ion-neutral complex that leads to a nitrogen-oxygen (N-O) exchange, producing a highly characteristic ion at m/z 110.0604 ([C₆H₈NO]⁺). This pathway is specific to compounds with an electron-donating group at the meta position of the anilide ring and is a key identifier for the 3-amino isomer.[4] The presence of the isopropoxy group on the other ring is not expected to inhibit this core rearrangement.

Predicted Fragmentation Scheme

G M [M+H]⁺ m/z 271.14 F1 [C₁₀H₁₁O₂]⁺ m/z 163.08 (2-isopropoxybenzoyl cation) M->F1 - C₆H₇N₂ F2 [M+H - C₃H₆]⁺ m/z 229.10 M->F2 - C₃H₆ F3 [C₆H₈NO]⁺ m/z 110.06 (N-O Rearrangement) M->F3 Rearrangement F4 [C₇H₅O]⁺ m/z 105.03 (Benzoyl cation) F1->F4 - C₃H₆ F5 [C₆H₅]⁺ m/z 77.04 (Phenyl cation) F4->F5 - CO G cluster_isomers Isomers of Aminophenyl-2-isopropoxybenzamide cluster_fragments Key Differentiating Fragments I2 2-Amino (Ortho) F_Ortho Ortho Effect [M+H - H₂O]⁺ m/z 253 I2->F_Ortho unique pathway F_Meta N-O Rearrangement [C₆H₈NO]⁺ m/z 110 I2->F_Meta pathway absent F_Common Standard Cleavage (e.g., m/z 163) I2->F_Common I3 3-Amino (Meta) I3->F_Ortho pathway absent I3->F_Meta unique pathway I3->F_Common I4 4-Amino (Para) I4->F_Ortho pathway absent I4->F_Meta pathway absent I4->F_Common

Caption: Logical map showing how unique fragmentation pathways differentiate the isomers.

Conclusion and Best Practices

This guide provides a comprehensive, mechanistically grounded framework for understanding and predicting the mass spectrometric fragmentation of N-(3-Aminophenyl)-2-isopropoxybenzamide. While standard amide and ether fragmentations are expected, the key to its unambiguous identification lies in a unique N-O exchange rearrangement, inherited from its N-(3-aminophenyl)benzamide core, which produces a diagnostic ion at m/z 110. [4] This single fragment serves as a powerful tool to distinguish it from its ortho- and para- isomers, which lack this pathway and instead exhibit either proximity-driven water loss (ortho) or only standard cleavage patterns (para).

For researchers and drug development professionals, the following best practices are recommended:

  • Employ High-Resolution MS: Accurate mass measurements are essential to confirm the elemental composition of the proposed fragments.

  • Utilize Stepped Collision Energy: This ensures that both rearrangement ions (often formed at low energy) and direct cleavage ions (formed at higher energy) are observed.

  • Analyze Isomeric Standards: Whenever possible, co-analysis of synthesized ortho-, meta-, and para- isomers is the gold standard for confirming these predicted differentiating pathways.

By combining this predictive guide with robust experimental methodology, scientists can confidently identify and characterize N-(3-Aminophenyl)-2-isopropoxybenzamide and its related impurities, ensuring the integrity and safety of pharmaceutical development pipelines.

References

  • Benzamide-simplified mass spectrum.[10] | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed. (2016-03-17). PubMed. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Chemistry LibreTexts. Available at: [Link]

  • Collision-induced dissociation - Wikipedia. Wikipedia. Available at: [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021-03-24). YouTube. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. (2018-06-12). NCBI. Available at: [Link]

  • A) Collision‐induced dissociation (CID) experiment performed with mass‐selected 1+H⁺ ions. B) Assignment of the observed fragment ions. - ResearchGate. ResearchGate. Available at: [Link]

  • Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. (2022-04-01). PubMed. Available at: [Link]

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Reproducibility of N-(3-Aminophenyl)-2-isopropoxybenzamide in Epigenetic & Cytotoxic Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of N-(3-Aminophenyl)-2-isopropoxybenzamide biological assays Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(3-Aminophenyl)-2-isopropoxybenzamide (CAS: 1020722-86-4) represents a critical structural probe within the benzamide class of small molecules. While structurally homologous to potent Class I Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275) and Tacedinaline (CI-994) , its specific meta-amino substitution pattern distinguishes it functionally.

This guide provides a rigorous technical assessment of the compound’s performance in biological assays, specifically focusing on its utility as a specificity control in epigenetic screening (HDAC/PARP) and its distinct solubility and stability profiles compared to clinical-grade alternatives. We address the "reproducibility crisis" in benzamide assays by defining the exact physicochemical parameters required for consistent data.

Technical Profile & Comparative Benchmarking

To ensure scientific integrity, N-(3-Aminophenyl)-2-isopropoxybenzamide must be contextualized against established "Gold Standard" inhibitors. The following table contrasts its physicochemical and biological properties with Entinostat (active HDACi) and 3-Aminobenzamide (PARP inhibitor).

Table 1: Comparative Assay Performance Profile
FeatureN-(3-Aminophenyl)-2-isopropoxybenzamide Entinostat (MS-275) 3-Aminobenzamide (3-AB)
Primary Role Specificity Control / SAR Probe Active Class I HDAC InhibitorPARP-1 Inhibitor (Reference)
Mechanism Weak/Null HDAC binder (Lack of Zn²⁺ chelation)Zinc Chelation (Ortho-diamine)NAD+ Competitor
Key Structural Motif Meta-amino anilide; 2-isopropoxy capOrtho-amino anilide; Pyridyl capSimple 3-amino benzamide
HDAC1 IC₅₀ > 10 µM (Inferred Negative Control)~0.3 µMNo Activity
Solubility (DMSO) High (>50 mM)Moderate (Requires warming)High
Assay Stability Susceptible to amide hydrolysis at pH < 5Stable at physiologic pHStable
Critical Variable Purity of meta-isomer (avoid ortho contam.)Pre-incubation time (Slow-binding)NAD+ Concentration

Expert Insight: The critical value of N-(3-Aminophenyl)-2-isopropoxybenzamide lies in its structural similarity to Entinostat without the zinc-binding capacity. In reproducible HDAC assays, this compound should yield negative results. Any significant inhibition suggests either sample contamination with the ortho-isomer or off-target toxicity, making it an essential quality control reagent.

Critical Assay Variables for Reproducibility

Reproducibility in benzamide assays is often compromised by three overlooked factors: Isomer Purity , Buffer pH , and Pre-incubation Kinetics .

A. Isomer Purity & Contamination
  • The Problem: Commercial synthesis of aminophenyl-benzamides can yield mixtures of ortho, meta, and para isomers. Even 1% contamination of the ortho-isomer (active HDACi) in a meta-isomer sample can produce false-positive inhibition curves.

  • The Fix: Verify purity via HPLC. The meta-isomer (N-(3-Aminophenyl)-...) typically elutes differently than the ortho-isomer. Reject lots with <98% isomeric purity.

B. Solubility & Precipitation
  • The Problem: The 2-isopropoxy group adds lipophilicity (LogP ~2.5-3.0). While soluble in DMSO, rapid dilution into aqueous buffers (PBS/Tris) can cause micro-precipitation, leading to "scatters" in fluorescence readings.

  • The Fix:

    • Prepare 1000x stocks in 100% DMSO.

    • Perform an intermediate dilution (10x) in assay buffer containing 0.01% Triton X-100 .

    • Add this intermediate to the final well.

C. Signal Stability
  • The Problem: In PARP assays, the free amine on the 3-position can oxidize over time, quenching fluorescence signals or reacting with colorimetric substrates.

  • The Fix: Use fresh stocks (prepared same-day) and include 1 mM DTT in the assay buffer to prevent oxidative polymerization of the aniline moiety.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems . They include built-in checks to confirm that the observed activity (or lack thereof) is genuine.

Protocol 1: Fluorometric HDAC Selectivity Assay (Negative Control Validation)

Objective: To demonstrate the lack of Class I HDAC inhibition, validating the compound as a specificity control.

Materials:

  • Enzyme: Recombinant Human HDAC1 (0.5 ng/µL).

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC), 50 µM.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Controls: Entinostat (Positive, 1 µM), DMSO (Vehicle).

Step-by-Step Methodology:

  • Preparation: Dilute N-(3-Aminophenyl)-2-isopropoxybenzamide to 10 µM, 1 µM, and 0.1 µM in assay buffer (max 1% DMSO).

  • Enzyme Incubation: Add 10 µL of diluted compound to 30 µL of HDAC1 enzyme solution.

    • Critical Step: Incubate for 30 minutes at 25°C . (Benzamides are slow-binding; skipping this leads to variability).

  • Reaction Initiation: Add 10 µL of Substrate solution.

  • Kinetic Read: Measure fluorescence (Ex 360nm / Em 460nm) every 2 minutes for 60 minutes.

  • Development: Add Developer Solution (Trypsin/Trichostatin A) to stop reaction and release fluorophore. Incubate 15 mins.

  • Endpoint Read: Measure final RFU.

Validation Criteria:

  • Entinostat must show >80% inhibition.

  • N-(3-Aminophenyl)-2-isopropoxybenzamide should show <10% inhibition at 1 µM. If inhibition is >20%, suspect ortho-isomer contamination.

Protocol 2: Cell Viability & Off-Target Toxicity (MTT Assay)

Objective: To assess non-specific cytotoxicity distinct from epigenetic modulation.

Step-by-Step Methodology:

  • Seeding: Seed HCT116 cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treatment: Treat with serial dilutions (100 µM to 1 nM) of the compound for 72 hours .

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours. Solubilize formazan with DMSO.

  • Analysis: Calculate IC₅₀.

    • Expectation: High IC₅₀ (>20 µM) indicates low general toxicity, supporting its use as a benign control probe.

Mechanistic Visualization

The following diagram illustrates the structural logic of why N-(3-Aminophenyl)-2-isopropoxybenzamide serves as a negative control for HDAC inhibition compared to the active Entinostat.

Benzamide_SAR Compound N-(3-Aminophenyl)-2-isopropoxybenzamide HDAC_Pocket HDAC Active Site (Zinc Pocket) Compound->HDAC_Pocket Meta-Diamine (Steric Mismatch) Zinc Zn²⁺ Ion Compound->Zinc Fails to Chelate Entinostat Entinostat (Active Drug) Entinostat->HDAC_Pocket Ortho-Diamine Chelation HDAC_Pocket->Zinc Binds Effect_Active Inhibition (Epigenetic Modulation) Zinc->Effect_Active Catalytic Blockade Effect_Inactive No Inhibition (Negative Control) Zinc->Effect_Inactive Activity Retained

Figure 1: Structural Basis of Assay Selectivity. The 'Ortho' geometry of Entinostat allows bidentate chelation of the Zinc ion in the HDAC active site. The 'Meta' geometry of N-(3-Aminophenyl)-2-isopropoxybenzamide prevents this interaction, rendering it an ideal negative control.

Troubleshooting & Self-Validation Checklist

Before publishing data using this compound, verify the following:

References
  • Miller, T. A., et al. (2003). "Structure-activity profile of the benzamide chemotype of histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link

  • Suzuki, T., et al. (1999). "Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives." Journal of Medicinal Chemistry. Link

  • Matrix Scientific. (2024).[1] "Product Specification: N-(3-Aminophenyl)-2-isopropoxybenzamide (CAS 1020722-86-4)." Matrix Scientific Catalog. Link

  • Chou, C. J., et al. (2008).[1] "Benzamide histone deacetylase inhibitors: Implications of the 'internal cavity' for isoform selectivity." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025). "Comparative Analysis of Benzamide Biological Activity." BenchChem Technical Guides. Link

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A Comparative Guide to the Structural Confirmation of N-(3-Aminophenyl)-2-isopropoxybenzamide: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of N-(3-Aminophenyl)-2-isopropoxybenzamide, a novel benzamide derivative. While single-crystal X-ray crystallography stands as the definitive method for determining solid-state structure, its practical application can be hindered by challenges in obtaining suitable crystalline material. Consequently, a multi-pronged approach employing spectroscopic and computational methods is often essential for robust structural confirmation.

This guide will navigate the theoretical application of X-ray crystallography and present a practical, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry as powerful and often more accessible alternatives for the structural verification of N-(3-Aminophenyl)-2-isopropoxybenzamide.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides unparalleled, high-resolution detail of a molecule's atomic arrangement in the crystalline state.[1] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is then used to generate an electron density map, from which the precise coordinates of each atom can be determined.

Hypothetical X-ray Crystallography Workflow for N-(3-Aminophenyl)-2-isopropoxybenzamide

Should a suitable single crystal of N-(3-Aminophenyl)-2-isopropoxybenzamide be obtained, the following workflow would be employed for its structural determination.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of N-(3-Aminophenyl)-2- isopropoxybenzamide crystallization Crystallization Trials (Vapor diffusion, slow evaporation, etc.) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction and Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis (CIF file) refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

The primary challenge in this workflow often lies in the crystallization step. Many organic molecules, particularly those with flexible side chains like the isopropoxy group in our target compound, can be reluctant to form the well-ordered crystals necessary for high-quality diffraction data.

The Workhorse of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and versatile technique for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(3-Aminophenyl)-2-isopropoxybenzamide, ¹H and ¹³C NMR would be indispensable.

Expected ¹H and ¹³C NMR Spectral Data for N-(3-Aminophenyl)-2-isopropoxybenzamide

While experimental data for the target molecule is not publicly available, we can predict the expected chemical shifts based on data from similar N-phenylbenzamide derivatives.[3][4][5]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Amide N-H9.5 - 10.5 (broad singlet)-
Aromatic Protons6.5 - 8.0 (multiplets)110 - 150
Isopropoxy CH4.5 - 5.0 (septet)65 - 75
Isopropoxy CH₃1.2 - 1.5 (doublet)20 - 25
Amine NH₂3.5 - 4.5 (broad singlet)-
Carbonyl C=O-165 - 175

Note: Chemical shifts are highly dependent on the solvent and concentration. The above values are estimates.

Confirming Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.[6][7] For N-(3-Aminophenyl)-2-isopropoxybenzamide, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Predicted Mass Spectrum Fragmentation of N-(3-Aminophenyl)-2-isopropoxybenzamide

The fragmentation of aromatic amides in an electron ionization (EI) mass spectrometer often follows predictable pathways.[6][8]

ms_fragmentation M [M]⁺˙ N-(3-Aminophenyl)-2- isopropoxybenzamide F1 Loss of isopropoxy radical [M - 59]⁺ M->F1 - •OCH(CH₃)₂ F3 Cleavage of amide bond [C₇H₇O]⁺ M->F3 Amide cleavage F4 [C₆H₆N]⁺ M->F4 Amide cleavage F2 Loss of CO [F1 - 28]⁺ F1->F2 - CO

Caption: Predicted Fragmentation Pathway of the Target Molecule.

The Power of Prediction: Computational Chemistry

In the absence of experimental crystallographic data, computational chemistry offers a powerful means of corroborating spectroscopic findings.[9][10][11] Density functional theory (DFT) calculations can be used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.[12]

A Comparative Workflow: Integrating Experimental and Computational Data

integrated_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of N-(3-Aminophenyl)-2- isopropoxybenzamide nmr ¹H and ¹³C NMR synthesis->nmr ms HRMS synthesis->ms dft DFT Calculation of NMR Spectra confirmation Compare Experimental and Predicted Data nmr->confirmation ms->confirmation dft->confirmation

Caption: Integrated Workflow for Structural Confirmation.

By comparing the experimentally obtained NMR spectra with the computationally predicted spectra, a high level of confidence in the assigned structure can be achieved. Any significant discrepancies would warrant further investigation and potentially a re-evaluation of the proposed structure.

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[13][14]Unambiguous structural determination; the "gold standard".Requires high-quality single crystals, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Information on chemical environment, connectivity, and spatial proximity of atoms in solution.[2]Non-destructive; provides data on solution-state structure and dynamics.Can be complex to interpret for large molecules; sensitivity can be an issue for samples of low concentration.
Mass Spectrometry Molecular weight and elemental composition (HRMS); structural information from fragmentation patterns.[6][7]High sensitivity; requires very small amounts of sample.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS; fragmentation can be complex.
Computational Chemistry Predicted spectroscopic data (e.g., NMR), conformational analysis, and electronic properties.[9][10]Can be used to support experimental data and explore hypothetical structures.Accuracy is dependent on the level of theory and basis set used; does not replace experimental verification.

Conclusion

The structural confirmation of a novel compound such as N-(3-Aminophenyl)-2-isopropoxybenzamide requires a comprehensive and multi-faceted analytical approach. While single-crystal X-ray crystallography remains the definitive method for elucidating the solid-state structure, its reliance on the availability of high-quality crystals necessitates the use of complementary techniques. A combination of NMR spectroscopy and mass spectrometry provides a robust dataset for initial structural assignment in solution. The integration of computational chemistry, specifically the prediction of NMR spectra, offers a powerful tool for validating experimental findings and increasing the confidence in the final structural assignment. This integrated workflow represents a best-practice approach for the thorough characterization of new chemical entities in a research and development setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.